2-Methyl-5-nitroindoline
Overview
Description
Synthesis Analysis
The synthesis of 2-Methyl-5-nitroindoline derivatives has been explored through various methods. One approach involves the nitration of indoline-2-carboxylic acid to form 6-nitroindoline-2-carboxylic acid, which upon esterification and dehydrogenation yields methyl 6-nitroindole-2-carboxylate. Methyl 5-nitroindole-2-carboxylate can be obtained by nitration of methyl 1-acetylindoline-2-carboxylate acid followed by dehydrogenation, showcasing the versatility in synthesizing nitroindoline derivatives (Lavrenov et al., 2002).
Molecular Structure Analysis
The molecular structure of 1-methyl-5-nitroindoline has been studied as a probe for detecting structural changes in liquid water by varying temperature. This research highlights the unique properties of nitroindoline molecules in sensing environmental changes, indicating their potential in advanced sensor applications (Catalán & del Valle, 2018).
Chemical Reactions and Properties
Nitroindolines participate in various chemical reactions, contributing to the synthesis of polymethine dyes, indolines, and spirodihydropyrroles. These reactions are significant for synthesizing dyes, medicinal compounds, and materials with specific optical properties (Attanasi et al., 2006). Moreover, the study of isoindoline nitroxides, which are structurally related to 2-methyl-5-nitroindoline, reveals their potential as probes in Electron Paramagnetic Resonance (EPR) oximetry, indicating their importance in biological systems (Khan et al., 2011).
Physical Properties Analysis
The physical properties of 2-Methyl-5-nitroindoline derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. While specific studies on these properties are scarce, the general understanding of nitroindoline compounds suggests that their physical properties can be finely tuned through synthetic modifications, making them suitable for a wide range of applications.
Chemical Properties Analysis
2-Methyl-5-nitroindoline and its derivatives exhibit a range of chemical properties, including reactivity towards nucleophiles, electrophiles, and the ability to undergo various types of cycloaddition reactions. These properties are essential for their use in synthesizing complex organic molecules and materials (Lavrenov et al., 2002; Catalán & del Valle, 2018; Attanasi et al., 2006; Khan et al., 2011).
Scientific Research Applications
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Proteomics Research
- 2-Methyl-5-nitroindoline is used as a specialty product in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using a broad range of techniques. The specific methods of application or experimental procedures would depend on the particular research context and objectives. Unfortunately, I couldn’t find detailed information on the results or outcomes obtained from using 2-Methyl-5-nitroindoline in this field .
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Preparation of β Cyanoindoles
- 2-Methyl-5-nitroindoline is used as a reactant for the preparation of β Cyanoindoles . This falls under the field of organic chemistry. The specific methods of application or experimental procedures would involve organic synthesis techniques. Unfortunately, I couldn’t find detailed information on the results or outcomes obtained from using 2-Methyl-5-nitroindoline in this application .
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Preparation of Methanoindoles
- 2-Methyl-5-nitroindoline is also used as a reactant for the preparation of Methanoindoles . This also falls under the field of organic chemistry. The specific methods of application or experimental procedures would involve organic synthesis techniques. Unfortunately, I couldn’t find detailed information on the results or outcomes obtained from using 2-Methyl-5-nitroindoline in this application .
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Preparation of Protein kinase C theta (PKCθ) inhibitors
- 2-Methyl-5-nitroindoline is used as a reactant for the preparation of Protein kinase C theta (PKCθ) inhibitors . This falls under the field of medicinal chemistry or pharmacology. The specific methods of application or experimental procedures would involve drug synthesis and testing techniques. Unfortunately, I couldn’t find detailed information on the results or outcomes obtained from using 2-Methyl-5-nitroindoline in this application .
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Preparation of Tubulin polymerization inhibitors
- 2-Methyl-5-nitroindoline is used as a reactant for the preparation of Tubulin polymerization inhibitors . This falls under the field of medicinal chemistry or pharmacology. The specific methods of application or experimental procedures would involve drug synthesis and testing techniques. Unfortunately, I couldn’t find detailed information on the results or outcomes obtained from using 2-Methyl-5-nitroindoline in this application .
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Preparation of Peptide-mimetic protease-activated receptor-1 (PAR-1) antagonists
- 2-Methyl-5-nitroindoline is used as a reactant for the preparation of Peptide-mimetic protease-activated receptor-1 (PAR-1) antagonists . This falls under the field of medicinal chemistry or pharmacology. The specific methods of application or experimental procedures would involve drug synthesis and testing techniques. Unfortunately, I couldn’t find detailed information on the results or outcomes obtained from using 2-Methyl-5-nitroindoline in this application .
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Preparation of Cytosolic phospholipase A2α Inhibitors
- 2-Methyl-5-nitroindoline is used as a reactant for the preparation of Cytosolic phospholipase A2α inhibitors . This falls under the field of medicinal chemistry or pharmacology. The specific methods of application or experimental procedures would involve drug synthesis and testing techniques. Unfortunately, I couldn’t find detailed information on the results or outcomes obtained from using 2-Methyl-5-nitroindoline in this application .
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Preparation of Cyclooxygenase (COX) Inhibitors
- 2-Methyl-5-nitroindoline is used as a reactant for the preparation of Cyclooxygenase (COX) inhibitors . This falls under the field of medicinal chemistry or pharmacology. The specific methods of application or experimental procedures would involve drug synthesis and testing techniques. Unfortunately, I couldn’t find detailed information on the results or outcomes obtained from using 2-Methyl-5-nitroindoline in this application .
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Preparation of Serotonin 5-HT6 Receptor Ligands
- 2-Methyl-5-nitroindoline is used as a reactant for the preparation of Serotonin 5-HT6 Receptor Ligands . This falls under the field of medicinal chemistry or pharmacology. The specific methods of application or experimental procedures would involve drug synthesis and testing techniques. Unfortunately, I couldn’t find detailed information on the results or outcomes obtained from using 2-Methyl-5-nitroindoline in this application .
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Preparation of Serotonin 5-HT6 Receptor Ligands
- 2-Methyl-5-nitroindoline is used as a reactant for the preparation of Serotonin 5-HT6 Receptor Ligands . This falls under the field of medicinal chemistry or pharmacology. The specific methods of application or experimental procedures would involve drug synthesis and testing techniques. Unfortunately, I couldn’t find detailed information on the results or outcomes obtained from using 2-Methyl-5-nitroindoline in this application .
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Preparation of 1-ethyl-2-methyl-5-nitroindoline
- 2-Methyl-5-nitroindoline can be used to prepare 1-ethyl-2-methyl-5-nitroindoline . This falls under the field of organic chemistry. The specific methods of application or experimental procedures would involve organic synthesis techniques. Unfortunately, I couldn’t find detailed information on the results or outcomes obtained from using 2-Methyl-5-nitroindoline in this application .
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Preparation of 5-Methyl-2-nitroaniline
- 2-Methyl-5-nitroindoline can be used to prepare 5-Methyl-2-nitroaniline . This falls under the field of organic chemistry. The specific methods of application or experimental procedures would involve organic synthesis techniques. Unfortunately, I couldn’t find detailed information on the results or outcomes obtained from using 2-Methyl-5-nitroindoline in this application .
Safety And Hazards
2-Methyl-5-nitroindoline is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and wearing personal protective equipment .
properties
IUPAC Name |
2-methyl-5-nitro-2,3-dihydro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-6-4-7-5-8(11(12)13)2-3-9(7)10-6/h2-3,5-6,10H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOZJSSFSXFDAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1)C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464026 | |
Record name | 2-Methyl-5-nitroindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-nitroindoline | |
CAS RN |
115210-54-3 | |
Record name | 2,3-Dihydro-2-methyl-5-nitro-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115210-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-5-nitroindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-5-nitroindoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.